3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one

Imidazoline I2 receptor Binding affinity Cyclohexenone scaffold

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one is a synthetic small molecule belonging to the furazan (1,2,5-oxadiazole) class, fused with a cyclohex-2-en-1-one core and a furan substituent. Its primary characterized biological activity is binding to the imidazoline I2 receptor (I2R), with a recorded Ki of 145 nM in rabbit kidney membrane displacement assays.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
Cat. No. B12221500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C=C1NC2=NON=C2N)C3=CC=CO3
InChIInChI=1S/C12H12N4O3/c13-11-12(16-19-15-11)14-8-4-7(5-9(17)6-8)10-2-1-3-18-10/h1-3,6-7H,4-5H2,(H2,13,15)(H,14,16)
InChIKeySHPIHFIWTMPGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one: A Furazan-Based Cyclohexenone with Quantified Imidazoline I2 Receptor Affinity


3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one is a synthetic small molecule belonging to the furazan (1,2,5-oxadiazole) class, fused with a cyclohex-2-en-1-one core and a furan substituent [1]. Its primary characterized biological activity is binding to the imidazoline I2 receptor (I2R), with a recorded Ki of 145 nM in rabbit kidney membrane displacement assays [1]. The compound also shows measurable but lower affinity for alpha-2 adrenergic receptors (Ki = 5010 nM) [1].

Why Generic Substitution Fails for 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one: Scaffold-Driven Selectivity and the Furazan Advantage


Imidazoline I2 receptor ligands are not interchangeable because affinity, selectivity versus alpha-2 adrenoceptors, and physico-chemical properties are highly scaffold-dependent. The target compound bears a 1,2,5-oxadiazole (furazan) ring, an underutilized heterocycle that offers distinct hydrogen-bonding geometry, lower aromaticity, and different metabolic stability compared to the 1,2,4- or 1,3,4-oxadiazole isomers commonly found in I2 ligands [1]. While classical I2 ligands like 2-BFI (benzofuran-imidazoline, Ki = 1.6–9.8 nM) or BU224 (quinoline-imidazoline, Ki = 2.1 nM) achieve single-digit nanomolar affinity, they introduce off-target liabilities and synthetic complexity that may not suit every screening cascade [2]. The target compound occupies a moderate-affinity, furazan-containing chemical space, providing an alternative starting point for programs that require balanced I2 engagement with reduced alpha-2 cross-reactivity.

Quantitative Differentiation of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one From Closest Analogs


I2 Receptor Affinity: Head-to-Head Comparison with CHEMBL2092860

In the same assay format (displacement of [3H]idazoxan from rabbit kidney I2 receptors), the target compound displays a Ki of 145 nM, while the structurally distinct I2 ligand CHEMBL2092860 (an imidazoline derivative) yields a Ki of 100 nM [1][2]. The 1.45-fold difference indicates that the furazan-cyclohexenone scaffold can approach the affinity of established imidazoline-based I2 binders despite its divergent pharmacophore.

Imidazoline I2 receptor Binding affinity Cyclohexenone scaffold

Alpha-2 Adrenergic Selectivity: 2.2-Fold Improvement Over CHEMBL2092860

Employing matched assay panels, the target compound demonstrates a selectivity ratio (I2 Ki / alpha-2 Ki) of 34.5 (I2 Ki = 145 nM; alpha-2 Ki = 5010 nM), whereas CHEMBL2092860 achieves a ratio of only 15.9 (I2 Ki = 100 nM; alpha-2 Ki = 1590 nM) [1][2]. This represents a 2.2-fold selectivity advantage for I2 over alpha-2 adrenergic receptors.

Selectivity Alpha-2 adrenergic receptor Off-target profiling

Furazan (1,2,5-Oxadiazole) Ring: Class-Level Differentiation from Common 1,2,4- and 1,3,4-Oxadiazole Isomers

The target compound contains a 1,2,5-oxadiazole (furazan) ring, which is significantly less represented in medicinal chemistry than the 1,2,4- and 1,3,4-oxadiazole isomers. Reviews of the furazan literature indicate that this isomer possesses lower aromaticity, altered electrostatic potential surfaces, and distinct hydrogen-bond acceptor geometry compared to other oxadiazoles [1]. These properties can translate into improved membrane permeability and metabolic stability, although direct comparative pharmacokinetic data for this specific compound are not yet available.

Furazan Oxadiazole isomer Physicochemical properties

Application Scenarios for 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one Based on Quantitative Differentiation


Selective I2 Receptor Pharmacological Probe with Reduced Alpha-2 Background

With a 2.2-fold improved I2/alpha-2 selectivity ratio over CHEMBL2092860 [1], this compound is suited for ex vivo or in vivo experiments where unambiguous attribution of effects to I2 receptors is required. The lower alpha-2 affinity (Ki = 5010 nM) minimizes confounding cardiovascular responses, making it a cleaner tool for studying I2-mediated analgesia, neuroprotection, or MAO modulation.

Lead Optimization Scaffold for Furazan-Containing I2 Ligands

The furazan-cyclohexenone-furan architecture provides a synthetically tractable core (MW ~262 Da) with established I2 binding (Ki = 145 nM) [1]. Unlike imidazoline-based leads (e.g., 2-BFI, BU224), the furazan ring offers distinct electronic and hydrogen-bonding properties [2], enabling medicinal chemists to explore novel SAR while circumventing existing composition-of-matter patents.

Chemical Biology Probe for Mapping I2 Receptor Hydrogen-Bond Interactions

The 1,2,5-oxadiazole ring presents a unique hydrogen-bond acceptor network (N–O–N arrangement) compared to other oxadiazoles [2]. This scaffold can be deployed in structure-activity relationship (SAR) studies or co-crystallization efforts to probe how I2 receptor binding pockets accommodate heterocycles beyond imidazoline or benzofuran, aiding rational design of next-generation I2 modulators.

Assay Validation and Screening Reference for Furazan Chemotypes

As the compound has quantitative I2 binding data (Ki = 145 nM) and documented selectivity over alpha-2 receptors [1], it can serve as a reference standard in radioligand displacement assays when evaluating novel furazan-containing libraries. Its moderate affinity ensures a reliable signal window without saturating the receptor at low concentrations.

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